Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10963567
InChI: InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C16H20F3NO2
Molecular Weight: 315.33 g/mol

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

CAS No.:

VCID: VC10963567

Molecular Formula: C16H20F3NO2

Molecular Weight: 315.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate -

Description

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoromethyl group attached to a benzyl substituent, which significantly influences its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred based on its structure.

  • Molecular Weight: 315.33 g/mol, as reported for a similar compound with a CAS number of 414893-38-2 .

  • CAS Number: 414893-38-2 .

Synthesis Steps:

  • Starting Materials: Piperidine derivatives and trifluoromethyl-benzyl compounds.

  • Reaction Type: Nucleophilic substitution or alkylation reactions are common methods.

  • Conditions: Reactions are typically carried out under controlled conditions, such as specific solvents (e.g., dichloromethane) and temperatures.

Biological Activity and Applications

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is investigated for its potential in medicinal chemistry, particularly for modulating biological targets such as receptors or enzymes. The trifluoromethyl group enhances its ability to interact with hydrophobic regions of proteins, which can lead to various pharmacological effects.

Potential Applications:

  • Neurological Disorders: Due to its ability to interact with biological targets in the central nervous system.

  • Anti-inflammatory and Analgesic Activities: Similar to other piperidine derivatives.

Research Findings and Future Directions

Research into this compound involves understanding its mechanism of action and optimizing its structure for improved biological activity. This includes studying its interactions with specific molecular targets and evaluating its efficacy in preclinical models.

Future Research Directions:

  • Mechanism of Action Studies: In vitro assays to evaluate receptor binding and biological responses.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced efficacy and specificity.

Product Name Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
Molecular Formula C16H20F3NO2
Molecular Weight 315.33 g/mol
IUPAC Name ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3
Standard InChIKey IHVQOYBQNLMUAB-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
PubChem Compound 765101
Last Modified Apr 15 2024

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